molecular formula C13H17NO4 B2722099 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid CAS No. 39864-48-7

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid

Cat. No.: B2722099
CAS No.: 39864-48-7
M. Wt: 251.282
InChI Key: CLSLDFKGBNDDJJ-LBPRGKRZSA-N
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Description

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid ( 39864-48-7) is a high-purity, non-proteinogenic amino acid derivative with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . Its structure features a phenoxyacetyl group attached to the amino functionality of a 3-methylbutanoic acid backbone, which is significant for researchers exploring the structure-activity relationships of bioactive molecules . This compound is closely related to derivatives of β-amino acids, a class known for serving as structural units in various natural compounds, including peptides, depsipeptides, and antibiotics . Research into similar β-amino acid derivatives has demonstrated that incorporation of specific moieties can lead to significant biological activities, including antimicrobial and antifungal properties . Some derivatives have shown good activity against strains such as Staphylococcus aureus and Mycobacterium luteum , as well as antifungal activity against Candida tenuis and Aspergillus niger . The phenoxyacetamide group in its structure is a key functional feature that researchers can utilize for further chemical modifications, such as condensation reactions or the synthesis of more complex heterocyclic systems like pyrroles and hydrazones, which are valuable in medicinal chemistry projects . This reagent is provided strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-methyl-2-[(2-phenoxyacetyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)12(13(16)17)14-11(15)8-18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSLDFKGBNDDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387923
Record name 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39864-48-7
Record name 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid typically involves the reaction of 3-methyl-2-aminobutanoic acid with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Proteomics Research

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid is primarily utilized in proteomics to study protein interactions, modifications, and functions. Its unique structure allows it to interact specifically with proteins, making it valuable for biochemical and molecular biology research. These interactions can modulate protein activity, aiding in the understanding of protein dynamics .

Anticonvulsant Activity

Recent studies have highlighted the potential anticonvulsant properties of phenoxyacetyl derivatives. Compounds similar to this compound have been synthesized and screened for their efficacy against seizures. In a study involving various derivatives, several compounds exhibited significant activity in animal models, suggesting that this compound could be developed further for therapeutic use .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of amino acids can influence cancer cell proliferation. For instance, modifications to the structure of amino acids have been linked to enhanced antiproliferative activity against various cancer cell lines. This suggests that this compound may possess similar properties warranting further investigation .

Data Tables

Application Area Description Key Findings
ProteomicsInteraction studies with proteinsModulates protein activity; valuable for studying protein dynamics .
Anticonvulsant ActivityScreening for seizure preventionSignificant activity found in several derivatives; potential therapeutic use .
Anticancer ResearchInfluence on cancer cell proliferationEnhanced antiproliferative activity observed; warrants further investigation .

Case Studies

  • Proteomics Study : A study utilized this compound to investigate its interaction with specific enzymes involved in metabolic pathways. The findings indicated that the compound could alter enzyme activity, providing insights into metabolic regulation .
  • Anticonvulsant Screening : In a preclinical trial, derivatives of the compound were tested for anticonvulsant effects using established animal models. Results showed that certain modifications led to improved efficacy and reduced side effects compared to traditional anticonvulsants .
  • Anticancer Activity Assessment : A series of synthesized derivatives were tested against various cancer cell lines (e.g., MCF-7). The study revealed that some derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics, indicating potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid involves its interaction with specific proteins. The phenoxyacetyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, affecting their structure and function. This interaction can modulate protein activity, making it useful for studying protein dynamics and functions .

Comparison with Similar Compounds

Methylvaline (3-Methyl-2-(methylamino)butanoic acid)

  • Comparison: Replacing the phenoxyacetyl group with a methylamino group reduces steric hindrance and lipophilicity. Methylvaline demonstrates inhibitory effects on blood-brain phenylalanine transport, suggesting applications in metabolic disorder therapy .

Valsartan

  • Comparison: Valsartan shares the 3-methylbutanoic acid core but incorporates a bulky tetrazolyl biphenylmethyl group. This substitution enhances its affinity for angiotensin II receptors, making it a potent antihypertensive drug .
  • Key Difference: The tetrazole ring in valsartan improves solubility under physiological pH, whereas the phenoxyacetyl group in the target compound may reduce aqueous solubility.

Naphthalene Sulfonyl Derivative

  • The naphthalene ring enhances UV absorbance, useful in analytical detection .
  • Key Difference : Sulfonamides are more prone to hydrolysis than amides, affecting stability.

Hydrazinyl and Pyridinyl Derivatives

  • Pyridinyl Compound : The pyridine ring increases basicity, enabling interactions with acidic biological targets. This derivative may exhibit improved membrane permeability .

Research Findings and Implications

  • Solubility: Valsartan’s low solubility (8.49 × 10⁻² g/L) highlights challenges in formulating hydrophobic amino acid derivatives . The target compound’s phenoxyacetyl group likely exacerbates this issue, necessitating prodrug strategies.
  • Biological Activity: Methylvaline’s transport inhibition suggests that the target compound could modulate amino acid uptake pathways. Further studies are needed to validate this hypothesis.
  • Synthetic Accessibility: The naphthalene sulfonyl derivative is synthesized from L-valine and naphthalene-1-sulfonyl chloride , a route adaptable to the target compound using phenoxyacetyl chloride.

Biological Activity

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid, with the CAS number 39864-48-7, is a compound of interest in biochemical research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-2-aminobutanoic acid with phenoxyacetyl chloride. The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This method allows for the formation of the desired compound with good yields under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins. The phenoxyacetyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, which may modulate their activity. This interaction is crucial for studying protein dynamics and functions in various biological systems.

Applications in Research

This compound has been utilized in proteomics research, where it aids in the study of protein interactions, modifications, and functions. Its unique structure allows it to selectively bind to proteins, making it a valuable tool in biochemical and molecular biology research.

Case Studies and Research Findings

  • Inhibition of Bacterial Type III Secretion System (T3SS) :
    A study investigated inhibitors based on a phenoxyacetamide scaffold against Pseudomonas aeruginosa T3SS. While not directly testing this compound, compounds with similar structural features showed significant inhibition (IC50 values <1 µM) against T3SS-mediated secretion and translocation assays. This suggests that derivatives of phenoxyacetamides may share similar inhibitory properties .
  • Proteomics Applications :
    In proteomics studies, this compound was used to explore protein modifications and interactions. Its ability to affect protein conformation makes it an important reagent for understanding protein function in cellular processes.

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to other related compounds:

Compound NameCAS NumberBiological ActivityMechanism of Action
This compound39864-48-7Protein interaction modulationHydrogen bonding and hydrophobic interactions
Phenoxyacetamide derivativesVariousT3SS inhibition in Pseudomonas aeruginosaBinding to T3SS components

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via peptide coupling between phenoxyacetic acid and a β-methyl-substituted amino acid precursor. A common approach involves activating the carboxylic acid group of phenoxyacetic acid using carbodiimides (e.g., EDC or DCC) and coupling it to 3-methyl-2-aminobutanoic acid under inert conditions. Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize racemization. Yield optimization may require iterative adjustments to stoichiometry (1.2:1 molar ratio of acylating agent to amine) and purification via recrystallization or preparative HPLC .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is typically employed to resolve enantiomers. Retention times are compared to synthetic standards. For absolute configuration determination, single-crystal X-ray diffraction using SHELXL (via WinGX interface) is recommended. Crystallization in a polar solvent (e.g., ethanol/water) enhances crystal quality. Refinement parameters (e.g., R-factor < 5%) validate structural accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 identify functional groups (e.g., amide proton at δ 8.1–8.3 ppm, methyl groups at δ 1.0–1.3 ppm).
  • IR : Peaks at 1650–1700 cm1^{-1} confirm amide C=O and carboxylic acid O-H stretches.
  • MS : High-resolution ESI-MS provides molecular ion [M+H]+^+ and fragmentation patterns. Discrepancies in mass data may require collision-induced dissociation (CID) analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematic solubility studies using the shake-flask method at 25°C should be conducted in buffered aqueous solutions (pH 2–10) and organic solvents (e.g., DMSO, ethanol). Conflicting data may arise from polymorphic forms; differential scanning calorimetry (DSC) and powder XRD can identify polymorphs. For ionic forms, pH-solubility profiles and Henderson-Hasselbalch calculations reconcile discrepancies .

Q. What strategies mitigate racemization during large-scale synthesis of the (S)-enantiomer?

  • Methodological Answer : Use of non-polar solvents (e.g., toluene) and low temperatures (0–5°C) reduces racemization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., lipases) improve stereoselectivity. Monitoring enantiomeric excess (ee) via chiral HPLC at intermediate steps ensures fidelity. Scale-up processes should prioritize short reaction times and avoid acidic/basic conditions post-coupling .

Q. How does the phenoxyacetyl group influence angiotensin II receptor binding compared to tetrazole-containing analogs (e.g., Valsartan)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations compare binding affinities to the AT1 receptor. The phenoxyacetyl group may form hydrogen bonds with residues Tyr113^{113} and Lys199^{199}, while tetrazoles (as in Valsartan) engage in stronger ionic interactions with His183^{183}. Radioligand displacement assays (using 125^{125}I-Sar1^1-Ang II) quantify competitive inhibition (IC50_{50}) differences .

Q. What experimental designs address batch-to-batch variability in crystallinity for formulation studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Process Parameters : Control cooling rates during crystallization (0.1–1°C/min) and solvent-antisolvent ratios.
  • Analytical Tools : Use dynamic vapor sorption (DVS) to assess hygroscopicity and its impact on crystal stability.
  • Statistical Models : Multivariate analysis (e.g., PCA) correlates process variables (e.g., stirring speed, supersaturation) with crystallinity metrics (e.g., % amorphous content by XRD) .

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